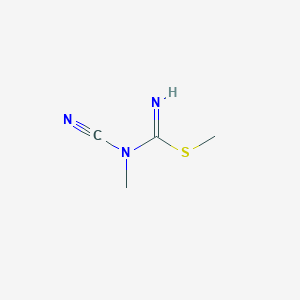
diethyl 2-allyl-2-(sec-butyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
diethyl 2-allyl-2-(sec-butyl)malonate is an organic compound belonging to the class of malonic esters. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a malonate core with diethyl, allyl, and sec-butyl substituents, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
diethyl 2-allyl-2-(sec-butyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide (NaOEt) to form a resonance-stabilized enolate ion.
Alkylation: The enolate ion undergoes alkylation with allyl bromide and sec-butyl bromide in a sequential manner.
Industrial Production Methods
Industrial production of diethyl allyl(sec-butyl)malonate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
diethyl 2-allyl-2-(sec-butyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides.
Hydrolysis and Decarboxylation: Upon heating with aqueous hydrochloric acid, the ester groups undergo hydrolysis followed by decarboxylation to yield substituted carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt), lithium diisopropylamide (LDA)
Alkyl Halides: Allyl bromide, sec-butyl bromide
Acids: Hydrochloric acid (HCl)
Major Products
Substituted Carboxylic Acids: Formed through hydrolysis and decarboxylation.
Dialkylated Malonates: Resulting from further alkylation reactions.
Wissenschaftliche Forschungsanwendungen
diethyl 2-allyl-2-(sec-butyl)malonate finds applications in various scientific research fields:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials and coatings.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of diethyl allyl(sec-butyl)malonate involves its ability to form enolate ions, which can then participate in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A simpler malonic ester with two ethyl groups.
Diethyl Butylmalonate: Similar structure but with butyl substituents instead of allyl and sec-butyl.
Uniqueness
diethyl 2-allyl-2-(sec-butyl)malonate is unique due to its combination of allyl and sec-butyl groups, which provide distinct reactivity and steric properties. This makes it a valuable intermediate for synthesizing more complex molecules and exploring new chemical reactions.
Eigenschaften
CAS-Nummer |
59726-41-9 |
|---|---|
Molekularformel |
C14H24O4 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
diethyl 2-butan-2-yl-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C14H24O4/c1-6-10-14(11(5)7-2,12(15)17-8-3)13(16)18-9-4/h6,11H,1,7-10H2,2-5H3 |
InChI-Schlüssel |
ZNYGTDDZIDSICN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Propanediamine, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B8382736.png)


![1-[2-(Cyclopent-3-en-1-yl)ethyl]-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B8382752.png)






![1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate](/img/structure/B8382831.png)
